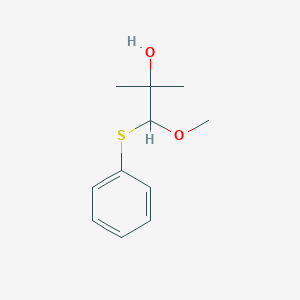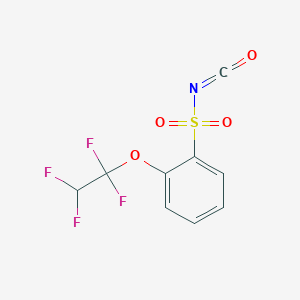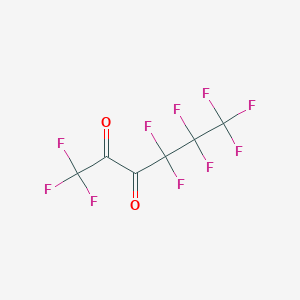
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide, which facilitate the aldol condensation reaction. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as acidic or basic ion-exchange resins can be employed to streamline the synthesis. Additionally, continuous flow reactors may be used to scale up the production while maintaining consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Propen-1-one, 3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
- **2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-hydroxyphenyl)-
- **2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(4-methoxyphenyl)-
Uniqueness
2-Propen-1-one, 3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)- is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl rings. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
| 75849-17-1 | |
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11,17H,1H3 |
Clé InChI |
UTIGWEHMQWYSCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)

